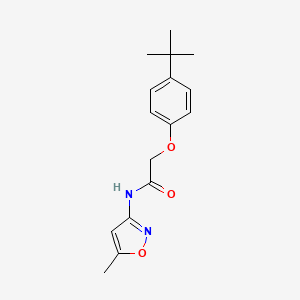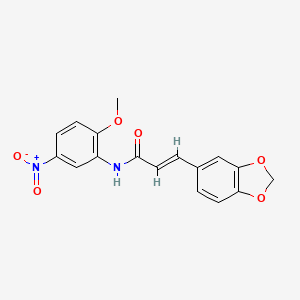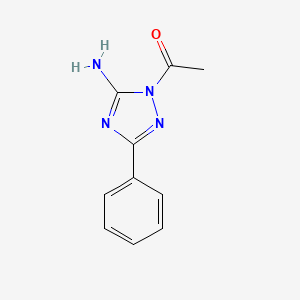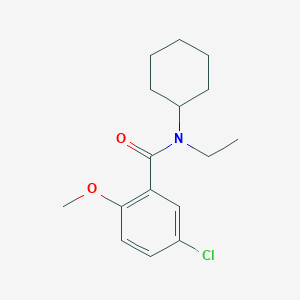
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as L-655,240, is a compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as isoxazoles and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. It has also been found to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. It has also been found to have anti-convulsant effects, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for researchers studying the mechanisms of inflammation and pain. However, one limitation of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that it has not yet been tested in clinical trials, so its potential as a therapeutic agent is not yet fully known.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the potential use of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the potential use of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide as a therapeutic agent for epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and to determine its potential as a therapeutic agent for other conditions such as rheumatoid arthritis and other inflammatory disorders.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-tert-butylphenol to form the corresponding ester. This ester is then reacted with N,N-dimethylacetamide to yield the final product, 2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential use as a therapeutic agent in a variety of conditions. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-9-14(18-21-11)17-15(19)10-20-13-7-5-12(6-8-13)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMTMHIWXMINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)




![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)
![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)